Caerulomycin, also known as caerulomycin or cerulomycin, is a natural product primarily known for its antifungal properties. [] It was first isolated from the soil bacterium Streptomyces caeruleus. [, ] Caerulomycin belongs to a family of 2,2′-bipyridyl compounds and is characterized by a unique oxime functionality. [, , ] This compound has garnered significant interest in scientific research due to its diverse biological activities, including antifungal, antibacterial, antitumor, and immunosuppressive properties. [, , , ]
Several total syntheses of caerulomycin A and its derivatives have been achieved:* Metalation and Cross-Coupling Reactions: This strategy utilizes metalation of 2,2′-bipyridine N-oxides, followed by halogen-lithium exchange and cross-coupling reactions. []* Halogen Dance Reaction: This method employs 1,2-, 1,3-, and 1,4-halogen dance reactions for functionalizing the pyridine ring, leading to the synthesis of caerulomycin C. []* Grignard Reagents and Pyridylsulfonium Salts: This approach uses ligand-coupling reactions of Grignard reagents with pyridylsulfonium salts to synthesize bis-heterocycles, including caerulomycin A and E. []* Phosphine-Free Nickel-Catalyzed Coupling: This method utilizes nickel-catalyzed reductive couplings of 2-halopyridines without external ligands, enabling the synthesis of caerulomycin F. []
Caerulomycin possesses a distinctive 2,2′-bipyridine core structure with a 6-aldoxime functional group. [, ] The biosynthesis of caerulomycin A involves a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system. [, ]
Oxime Formation: A key step in caerulomycin A biosynthesis is the formation of the oxime group. This reaction is catalyzed by CrmH, a flavin-dependent two-component monooxygenase. [] CrmH catalyzes the conversion of a primary amine to an oxime via an N-hydroxylamine intermediate. []
Sulfur Fate Differentiation: In caerulomycin and collismycin biosynthesis, a shared assembly line differentially processes the sulfhydryl group from L-cysteine, leading to dethiolated and thiolated 2,2′-bipyridine intermediates. []
Immunosuppressive Activity: Caerulomycin exhibits immunosuppressive activity by enhancing the transforming growth factor-β (TGF-β)-Smad3 signaling pathway and suppressing the interferon-γ (IFN-γ)-signal transducer and activator of transcription 1 (STAT1) protein signaling pathway. [, , , , ] This modulation of signaling pathways leads to the expansion of regulatory T cells (Tregs), which play a crucial role in immune suppression. [, , , , ]
Iron Depletion: Studies suggest that caerulomycin A may exert its immunosuppressive effects by depleting cellular iron content. [] Iron is essential for various cellular processes, including immune cell proliferation and function. []
Antifungal Agent: Caerulomycin exhibits potent antifungal activity against a broad spectrum of fungi, including drug-resistant strains. [, ] This property makes it a promising candidate for the development of novel antifungal therapies. [, ]
Antimicrobial Agent: Caerulomycin also demonstrates antibacterial activity against various bacterial species, highlighting its potential as a broad-spectrum antimicrobial agent. []
Antitumor Activity: Research suggests that caerulomycin A possesses antitumor properties against different cancer cell lines, including human colorectal cancer. [, ]
Immunosuppressive Agent: The ability of caerulomycin A to modulate immune responses by expanding Tregs makes it a potential therapeutic agent for autoimmune diseases and organ transplantation. [, , , , ]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5